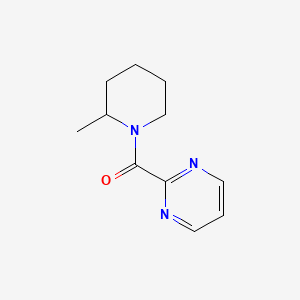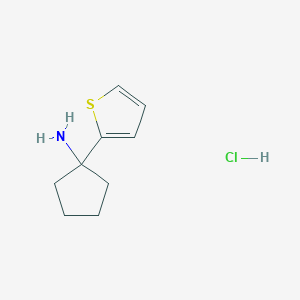
2-(2-Methylpiperidine-1-carbonyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpiperidine-1-carbonyl)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperidine-1-carbonyl)pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidine derivative. One common method is the condensation reaction between 2-chloropyrimidine and 2-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperidine-1-carbonyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methylpiperidine-1-carbonyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperidine-1-carbonyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, while the piperidine ring can enhance the compound’s binding affinity and specificity . These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpiperidine-1-carbonyl)benzene
- 2-(2-Methylpiperidine-1-carbonyl)thiophene
- 2-(2-Methylpiperidine-1-carbonyl)pyridine
Uniqueness
2-(2-Methylpiperidine-1-carbonyl)pyrimidine is unique due to the presence of both a pyrimidine ring and a piperidine ring, which provides a distinct combination of chemical properties. This dual-ring structure allows for versatile interactions with biological targets and makes it a valuable scaffold in drug design and materials science .
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
(2-methylpiperidin-1-yl)-pyrimidin-2-ylmethanone |
InChI |
InChI=1S/C11H15N3O/c1-9-5-2-3-8-14(9)11(15)10-12-6-4-7-13-10/h4,6-7,9H,2-3,5,8H2,1H3 |
InChI Key |
ZMVACOSNCGTODH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5,6-dimethylpyrimidine](/img/structure/B12245127.png)
![4-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B12245135.png)
![2-{[(4-Cyanophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B12245140.png)
![3-[5-(2-Methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine](/img/structure/B12245146.png)
![3-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-N,N-dimethylaniline](/img/structure/B12245148.png)
![2-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-N-(propan-2-yl)propanamide](/img/structure/B12245158.png)
![3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B12245169.png)
![3-(2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12245180.png)
![6-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12245191.png)
![2-[4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B12245193.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(thiophen-3-yl)acetamide](/img/structure/B12245196.png)

![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B12245205.png)
![N-(2-fluorophenyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12245209.png)
